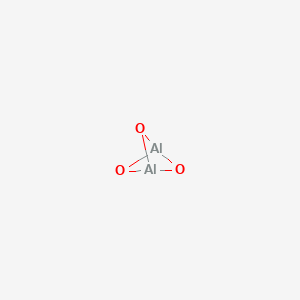
Aluminiumoxid
Übersicht
Beschreibung
Alumina, also known as aluminum oxide, is a white or nearly colorless crystalline substance with the chemical formula Al₂O₃. It is a significant and widely used oxide ceramic material, known for its hardness, high melting point, and excellent thermal stability. Alumina is an amphoteric oxide, meaning it can react with both acids and bases. It is primarily used as a starting material for the production of aluminum metal and serves as a raw material for a broad range of advanced ceramic products and chemical processing applications .
Synthetic Routes and Reaction Conditions:
Bayer Process: The most common method for producing alumina involves the Bayer process. Bauxite ore is crushed and mixed with a hot solution of sodium hydroxide, which dissolves the aluminum-containing compounds. The solution is then seeded with crystals to precipitate aluminum hydroxide. .
Alternative Methods: Other methods include chemical vapor deposition, mechanical grinding, chemical pyrolysis, wet sol-gel, microemulsion, precipitation, and hydrothermal synthesis
Industrial Production Methods:
Electric Furnace Method: Some alumina is still produced by melting bauxite in an electric furnace, a process initially devised for the abrasives industry.
Electrospinning and Solution Blowing: These methods are used for preparing alumina nanofibers, which have applications in thermal insulation, high-temperature filtration, catalysis, energy storage, and bioengineering.
Types of Reactions:
Oxidation and Reduction: Alumina can undergo oxidation and reduction reactions, particularly in high-temperature environments.
Substitution Reactions: It can participate in substitution reactions, especially when used as a catalyst or catalyst support.
Common Reagents and Conditions:
Lewis Acid-Base Sites: Alumina surfaces have active Lewis acid-base sites, which play a critical role in various chemical reactions, including the formation of environmentally persistent free radicals.
High-Temperature Conditions: Many reactions involving alumina occur at high temperatures due to its excellent thermal stability.
Major Products:
Catalyst Supports: Alumina is widely used as a support material for catalysts in various chemical processes.
Advanced Ceramics: It is used to produce advanced ceramic products, including spark-plug insulators, integrated-circuit packages, and refractory linings.
Chemistry:
Biology and Medicine:
Orthopedic Implants: Due to its biocompatibility and resistance to body fluids, alumina is used in orthopedic implants, such as hip replacements.
Biomedical Applications: Alumina nanoparticles are used in drug delivery systems, biomedical imaging, biosensing, and tissue engineering.
Industry:
Wissenschaftliche Forschungsanwendungen
Katalyse
Aluminiumoxid-Nanopartikel dienen als effiziente Katalysatorträger und verbessern Reaktionsgeschwindigkeiten und Selektivität . Ihre hohe Oberfläche und thermische Stabilität machen sie ideal für diese Anwendung .
Elektronische und Optoelektronische Geräte
Die bemerkenswerten dielektrischen Eigenschaften von this compound machen es für elektronische und optoelektronische Geräte wertvoll . Es wird in der Elektronik als Isolator in integrierten Schaltkreisen und Halbleitern eingesetzt . Es wird auch als Substrat bei der Herstellung von Dünnschicht-Elektronikgeräten verwendet .
Biomedizinische Anwendungen
This compound-Nanopartikel haben vielversprechende Ergebnisse in biomedizinischen Anwendungen gezeigt, darunter Medikamententrägersysteme, biomedizinische Bildgebung, Biosensorik und Gewebezüchtung . Ihre Biokompatibilität und Möglichkeiten zur Oberflächenfunktionalisierung machen sie für diese Anwendungen geeignet .
Antimikrobielle und Antivirale Eigenschaften
This compound-Nanopartikel haben starke antimikrobielle und antivirale Eigenschaften . Aufgrund ihrer geringen Größe können sie Bakterien- und Viruszellen effektiver durchdringen und so die Wirksamkeit ihrer Wirkung erhöhen . Sie können in Beschichtungen für medizinische Geräte und Krankenhausflächen integriert werden und so die Bakterienadhäsion und Biofilmbildung verhindern und damit das Infektionsrisiko verringern
Wirkmechanismus
Target of Action
Alumina, also known as Emery, is a compound that primarily targets various scientific and industrial fields due to its unique bio−/physicochemical properties . These properties include high surface area, high hardness, thermal stability, biocompatibility, surface functionalization, and electrical insulation . In the biomedical field, Alumina nanoparticles have shown promising results in drug delivery systems, biomedical imaging, biosensing, and tissue engineering . Furthermore, they have demonstrated potent antimicrobial and antiviral properties .
Mode of Action
The mode of action of Alumina is primarily physical rather than biochemical. For instance, in the context of its antimicrobial properties, Alumina nanoparticles can penetrate bacterial and viral cells more effectively due to their small size, thereby increasing the efficacy of their action . In the case of insecticide action, charged Alumina particles attach to the insects’ cuticle due to triboelectric forces, absorbing its wax layer by surface area phenomena, resulting in insect dehydration .
Biochemical Pathways
While Alumina primarily acts through physical interactions, it can also influence certain biochemical pathways. For example, in the anaerobic treatment of waste-activated sludge, Alumina slag-modified biochar was found to stimulate the process of short-chain fatty acids (SCFAs) production . This suggests that Alumina can interact with biochemical pathways to enhance certain processes.
Pharmacokinetics
The pharmacokinetics of Alumina, particularly in the context of drug delivery, is an area of active research. One study demonstrated the potential for controlled drug release using a layer-by-layer pH-responsive polyelectrolyte and nanoporous anodic alumina . This suggests that Alumina can be used to control the absorption, distribution, metabolism, and excretion (ADME) of drugs, thereby impacting their bioavailability.
Result of Action
The result of Alumina’s action is multifaceted and depends on its application. In the biomedical field, Alumina nanoparticles can enhance drug delivery, imaging, and sensing capabilities . In the context of antimicrobial properties, Alumina nanoparticles can effectively inhibit bacterial and viral growth . As an insecticide, Alumina can lead to the dehydration and death of insects .
Action Environment
The action, efficacy, and stability of Alumina can be influenced by various environmental factors. For instance, the type of fuel used in Alumina production was found to be a crucial factor in its environmental impact, with potential savings of up to 75.5% of CO2-equivalent emissions . Additionally, the mineral form of bauxite used in Alumina production can also influence its environmental impact . These findings highlight the importance of considering environmental factors in the application and production of Alumina.
Biochemische Analyse
Biochemical Properties
Alumina interacts with various biomolecules in the environment. For instance, in bauxite processing residues, alumina interacts with alkaliphilic bacteria . These bacteria show significant tolerance to metals such as nickel, chromium, aluminum, iron, manganese, magnesium, and lead .
Cellular Effects
The effects of alumina on cells are primarily observed in the context of environmental exposure. Alumina residues, due to their high alkalinity and metal content, can affect the microbial density and activity in the environment .
Molecular Mechanism
It is known that alumina can interact with various enzymes and proteins, potentially influencing their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alumina can change over time. For instance, the microbial activity in bauxite residues can vary depending on the restoration history of the samples .
Metabolic Pathways
Alumina does not directly participate in metabolic pathways. It can influence these pathways indirectly through its interactions with enzymes and other biomolecules .
Transport and Distribution
Alumina, being a solid compound, does not have a specific transport mechanism within cells or tissues. In the environment, it can be distributed through water and soil .
Subcellular Localization
As a non-biological compound, alumina does not have a specific subcellular localization. When interacting with cells in the environment, it can potentially influence the localization and function of various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Silica (SiO₂): Like alumina, silica is used in various industrial applications, including as a catalyst support and in the production of advanced ceramics.
Zirconia (ZrO₂): Zirconia is another oxide ceramic material known for its high strength and thermal stability.
Titania (TiO₂): Titania is widely used as a pigment and in photocatalysis.
Uniqueness of Alumina: Alumina’s combination of high hardness, thermal stability, and electrical insulation makes it unique among oxide ceramics. Its ability to act as both an acid and a base, along with its wide range of applications in various fields, further distinguishes it from similar compounds .
Eigenschaften
IUPAC Name |
oxo(oxoalumanyloxy)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNQGVIAIRXVLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Al]O[Al]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.961 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless, white, crystalline powder; [Note: Emery is an impure variety of Al2O3 which may contain small impurities of iron, magnesium & silica. Corundum is natural Al2O3. See also CAS #1302-74-5 (corundum)], Odorless, white, crystalline powder. | |
| Record name | Emery | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/478 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Emery | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0250.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
CAS No. |
1302-74-5, 1317-82-4, 12174-49-1, 12415-34-8 | |
| Record name | Corundum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sapphire | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruby | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012174491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emery | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012415348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corundum (Al2O3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Emery | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


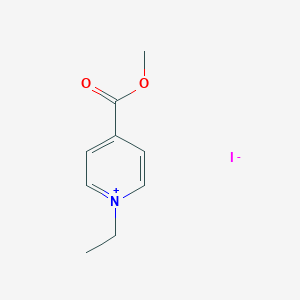
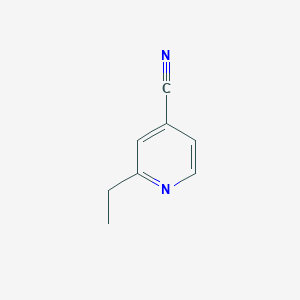
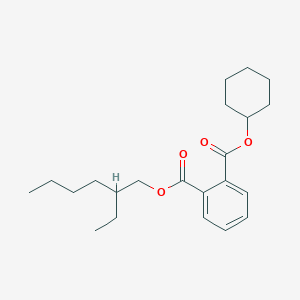

![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)

![2-[ethyl(fluoro)phosphoryl]oxypropane](/img/structure/B75285.png)
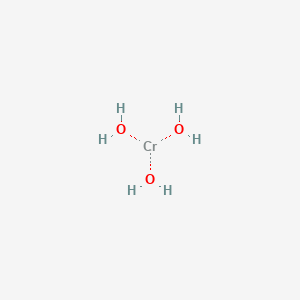
![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)





